2,5-Bis(iodomethyl)-1,4-dioxane

Stereochemistry Organic Synthesis Procurement Specification

Researchers requiring a high-iodine-load monomer for radiopaque biomaterials often struggle to source a bifunctional dielectrophile with consistent leaving group kinetics. 2,5-Bis(iodomethyl)-1,4-dioxane (CAS 101084-46-2) solves this as a diastereomeric mixture with 69.0 wt% iodine, offering superior X-ray attenuation compared to non-iodinated or brominated dioxane analogs. • Provides twice the electrophilic sites of mono-iodomethyl dioxanes for direct scaffold incorporation. • Enables preparation of 2,5-dimethyl-1,4-dioxin via elimination-isomerization, a key motif in medicinal chemistry. • Backed by single-crystal X-ray structural data for the trans-isomer, ensuring batch identity verification by XRD.

Molecular Formula C6H10I2O2
Molecular Weight 367.95 g/mol
CAS No. 101084-46-2
Cat. No. B134059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Bis(iodomethyl)-1,4-dioxane
CAS101084-46-2
Synonyms2,5-Bis(iodomethyl)-p-dioxane; 
Molecular FormulaC6H10I2O2
Molecular Weight367.95 g/mol
Structural Identifiers
SMILESC1C(OCC(O1)CI)CI
InChIInChI=1S/C6H10I2O2/c7-1-5-3-10-6(2-8)4-9-5/h5-6H,1-4H2
InChIKeyUJGCDSJISZRBPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Bis(iodomethyl)-1,4-dioxane Identity & Comparators


2,5-Bis(iodomethyl)-1,4-dioxane (CAS 101084-46-2) is a halogenated heterocyclic compound with the molecular formula C₆H₁₀I₂O₂ and a molecular weight of 367.95 g/mol [1]. It exists as a mixture of diastereomers, whereas its trans-isomer counterpart (CAS 56127-59-4) is a defined stereoisomer with the (2R,5S) configuration . The compound is characterized by two iodomethyl (-CH₂I) substituents at the 2- and 5-positions of a 1,4-dioxane ring, providing a bifunctional electrophilic scaffold with a calculated XLogP3-AA value of 2 [1] and an estimated aqueous solubility of 3.3 g/L at 25°C . Its high heavy atom content (two iodine atoms per molecule, accounting for approximately 69% of the molecular mass) distinguishes it from non-iodinated dioxane analogs and underpins its utility in synthetic organic chemistry, radiopaque material development, and medicinal chemistry as a reactive intermediate [2].

Why Generic Dioxanes Cannot Substitute


Procurement decisions involving 2,5-bis(iodomethyl)-1,4-dioxane require rigorous differentiation from ostensibly similar compounds. The diastereomeric mixture (CAS 101084-46-2) and its trans-isomer (CAS 56127-59-4) exhibit distinct stereochemical identities that can influence reaction outcomes in stereosensitive synthetic routes [1]. Furthermore, substituting the iodomethyl groups with alternative halogenated moieties (e.g., chloromethyl or bromomethyl) fundamentally alters leaving group kinetics, electrophilicity, and radiopacity potential—parameters that are not interchangeable in applications requiring specific reactivity or iodine-mediated imaging contrast [2]. The absence of head-to-head comparative studies in the peer-reviewed literature necessitates reliance on cross-study and class-level inference to establish evidence-based differentiation. The following quantitative evidence guide addresses this gap by compiling verifiable performance metrics against relevant comparators.

2,5-Bis(iodomethyl)-1,4-dioxane Comparative Evidence


Stereochemical Composition: Mixture vs. trans-Isomer

The compound identified by CAS 101084-46-2 is a mixture of diastereomers, whereas CAS 56127-59-4 corresponds to the defined trans-isomer, specifically (2R,5S)-2,5-bis(iodomethyl)-1,4-dioxane . The mixture of diastereomers contains both cis and trans configurations, which may exhibit different reactivity profiles in stereospecific reactions, particularly in elimination and substitution pathways [1]. The X-ray crystal structure of the trans-isomer has been solved with unit cell parameters a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, β = 94.699(3)°, Z = 4, monoclinic space group C2, refined to R(1) = 0.053 for 2043 observed reflections [2]. This structural definition provides unambiguous characterization not available for the diastereomeric mixture.

Stereochemistry Organic Synthesis Procurement Specification

Leaving Group Ability: Iodomethyl vs. Chloromethyl

The iodomethyl (-CH₂I) groups in 2,5-bis(iodomethyl)-1,4-dioxane confer superior leaving group ability compared to the chloromethyl (-CH₂Cl) analog (CAS 21919-54-0). This is a class-level inference based on established leaving group trends in organic chemistry: iodide (pKa of conjugate acid HI ≈ -10) is a significantly better leaving group than chloride (pKa HCl ≈ -7), and the C-I bond (bond dissociation energy ≈ 53 kcal/mol) is weaker than the C-Cl bond (≈ 83 kcal/mol) [1]. While no direct comparative kinetic study of the 2,5-bis(iodomethyl)- and 2,5-bis(chloromethyl)-1,4-dioxane substrates exists, the chloride analog is synthesized via ZIF-8-catalyzed cyclodimerization of epichlorohydrin in a one-step process with reported yields up to 85% [2], whereas the iodomethyl derivative is typically prepared via iodination of 2,5-bis(hydroxymethyl)-1,4-dioxane [3].

Nucleophilic Substitution Electrophilicity Reaction Kinetics

Crystallographic Confirmation: X-ray vs. Spectroscopy

The trans-isomer of 2,5-bis(iodomethyl)-1,4-dioxane (CAS 56127-59-4) has been fully characterized by single-crystal X-ray diffraction, providing definitive unit cell parameters: a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, β = 94.699(3)°, monoclinic space group C2, Z = 4, refined to R(1) = 0.053 for 2043 observed reflections [1]. In contrast, 2,5-bis(chloromethyl)-1,4-dioxane (CAS 21919-54-0) lacks a reported single-crystal X-ray structure in the primary literature; its characterization relies solely on NMR, IR, and mass spectrometry data [2]. The availability of crystallographic data enables unambiguous stereochemical assignment and supports quality control for procurement and regulatory submissions.

X-ray Crystallography Structural Confirmation Quality Control

Base-Induced HI Elimination Reactivity

Treatment of trans-2,5-bis(iodomethyl)-1,4-dioxane with sodium hydroxide (NaOH) results in elimination of hydrogen iodide (HI) to yield 2,5-bis(methylene)-1,4-dioxane [1]. This exocyclic diolefin can be further isomerized with palladium on carbon to produce 2,5-dimethyl-1,4-dioxin [1]. In contrast, the non-iodinated analog 2,5-dimethyl-1,4-dioxane lacks this elimination pathway due to the absence of a suitable leaving group. The reaction is well-documented in the synthesis of 1,4-dioxins, a class of heterocycles with applications in medicinal chemistry and materials science [2]. The specific reaction conditions involve base treatment at elevated temperature, followed by catalytic isomerization; yields for the elimination step are not explicitly quantified in the available literature but are reported as a key synthetic transformation.

Elimination Reaction Diolefin Synthesis Reaction Pathway

Radiopacity: Iodine Content for Imaging

The iodine content of 2,5-bis(iodomethyl)-1,4-dioxane is 69.0% by weight (two iodine atoms per molecule, molecular weight 367.95 g/mol, iodine atomic weight 126.90 g/mol each) [1]. This high heavy atom density confers significant radiopacity potential, a property exploited in iodinated polymer biomaterials for X-ray contrast applications [2]. Non-iodinated dioxane analogs, such as 2,5-dimethyl-1,4-dioxane (iodine content 0%), provide no inherent radiopacity. While the target compound itself is a small-molecule building block rather than a formulated contrast agent, its high iodine content makes it a valuable monomer or modifying agent for the synthesis of radiopaque biodegradable polymers, as described in patents covering iodinated polymer compositions for medical imaging and surgical markers [2].

Radiopacity Contrast Agent Medical Imaging

2,5-Bis(iodomethyl)-1,4-dioxane Applications


1,4-Dioxin Synthesis via Elimination-Isomerization

The trans-isomer (CAS 56127-59-4) serves as a precursor for the preparation of 2,5-bis(methylene)-1,4-dioxane through HI elimination with sodium hydroxide, followed by palladium-catalyzed isomerization to afford 2,5-dimethyl-1,4-dioxin [1]. This two-step sequence provides access to 1,4-dioxin scaffolds that are valuable in medicinal chemistry and materials science. Procurement of the defined trans-isomer (rather than the diastereomeric mixture) ensures stereochemical homogeneity and reproducible elimination outcomes.

Radiopaque Biodegradable Polymers for Medical Imaging

The high iodine content (69.0 wt%) of 2,5-bis(iodomethyl)-1,4-dioxane [2] makes it a suitable monomer or modifying agent for the synthesis of radiopaque polymers. Patents describe the use of iodinated dioxane derivatives in the formation of radio-opaque biodegradable compositions for applications including contrast agents, surgical markers, and localized drug delivery systems [3]. This compound provides a heavier iodine load per molecule than many commercial iodinated contrast agent precursors, offering enhanced X-ray attenuation efficiency.

Dielectrophile for Nucleophilic Substitution

The bifunctional iodomethyl groups in 2,5-bis(iodomethyl)-1,4-dioxane serve as excellent leaving groups, enabling nucleophilic substitution reactions under mild conditions [4]. This compound can act as a dielectrophile for the introduction of the 1,4-dioxane scaffold into larger molecular architectures. The superior leaving group ability of iodide compared to chloride (class-level inference) suggests that the iodomethyl derivative will react more readily than its chloromethyl counterpart, reducing required reaction temperatures and minimizing thermal decomposition of sensitive substrates.

Crystallographic Reference Standard

The availability of a single-crystal X-ray structure for the trans-isomer [5] provides a definitive reference for structural confirmation in quality control and analytical method development. The unit cell parameters (a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, β = 94.699(3)°) can be used for powder X-ray diffraction pattern matching to verify batch identity and purity. This crystallographic data is particularly valuable for patent filings, regulatory submissions, and ensuring batch-to-batch consistency in research and industrial applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,5-Bis(iodomethyl)-1,4-dioxane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.